(1,4-oxathian-2-yl)methanol
Description
Historical Perspectives on Related Heterocyclic Systems
The history of heterocyclic chemistry dates back to the 19th century, running parallel to the broader development of organic chemistry. wikipedia.org The first synthesis of the parent 1,4-oxathiane (B103149) ring was reported in 1912. wikipedia.org Early methods for producing 1,4-oxathiane involved the reaction of iodoethyl ether with potassium sulfide (B99878). wikipedia.org Over the decades, synthetic methodologies have evolved significantly. For example, efficient procedures for the synthesis of 1,4-oxathiane were devised in the mid-20th century. londonmet.ac.uk
Interest in related oxathiane isomers has also driven research. For instance, 1,3-oxathianes have been studied in the context of flavor and fragrance chemistry. perfumerflavorist.com The discovery that certain 1,3-oxathiane (B1222684) derivatives are key aroma components in fruits like the yellow passion fruit spurred interest in the synthesis and properties of sulfur-containing heterocycles. The development of stereoselective synthetic methods, such as those for preparing chiral bicyclic lactams from thiazolidine (B150603) derivatives, has further expanded the chemical space of oxathiane-containing structures. bohrium.comresearchgate.netrsc.org
Significance as a Synthetic Building Block in Organic Chemistry
(1,4-oxathian-2-yl)methanol serves as a valuable synthetic building block in organic chemistry due to its trifunctional nature. The primary alcohol group is a versatile handle for a wide range of chemical transformations. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ester, ether, or halide. These transformations allow for the introduction of new functional groups and the extension of the carbon chain.
The 1,4-oxathiane ring itself is a robust scaffold that can be incorporated into larger, more complex molecules. The thioether linkage provides a site for selective oxidation to the corresponding sulfoxide (B87167) or sulfone, which can be used to modulate the polarity and biological activity of the final compound. chemimpex.com The synthesis of derivatives such as (1,4-oxathian-2-yl)-(2,4,5-trimethylphenyl)methanol demonstrates the utility of the this compound core in constructing more elaborate molecular architectures. nih.gov Furthermore, related structures like 1,4-oxathiane-2,6-dione (B49946) are employed as building blocks for the synthesis of other heterocyclic systems. The ability to synthesize a variety of substituted 1,4-oxathianes highlights the importance of this heterocyclic system as a versatile platform for the development of new chemical entities. chemimpex.comthieme-connect.com
Properties
CAS No. |
1866919-12-1 |
|---|---|
Molecular Formula |
C5H10O2S |
Molecular Weight |
134.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Oxathian 2 Yl Methanol
Established Synthetic Pathways
The traditional synthesis of (1,4-oxathian-2-yl)methanol and its derivatives often involves multi-step sequences and specific ring-forming reactions. These methods have been foundational in accessing this class of compounds.
Multi-Step Synthesis from Precursors
One established route to substituted 1,4-oxathianes involves the reaction of epoxides with 2-mercaptoethanol (B42355). This reaction, typically conducted under basic conditions, leads to the ring-opening of the epoxide to form a diol intermediate. Subsequent acid-catalyzed dehydration of this diol can then induce cyclization to form the 1,4-oxathiane (B103149) ring. For instance, the reaction of a suitable epoxide with 2-mercaptoethanol can yield an intermediate like 1-(2-hydroxyethylthio)propan-2-ol. While this diol can be cyclized using dehydrating agents such as orthophosphoric acid, the reported yields for this specific cyclization step can be very low, highlighting a significant drawback of this particular pathway. londonmet.ac.uk
Another multi-step approach starts from more complex precursors, such as (S)-ethyl lactate, to produce chiral 2-substituted 1,4-oxathianes. However, these routes can be susceptible to racemization during the initial steps, leading to a product with poor optical purity. londonmet.ac.uk
A notable precursor for a derivative of the target molecule is 2-(allylsulfanyl)ethanol. This compound has been utilized in the synthesis of trichloro(1,4-oxathian-2-ylmethyl)-λ4-tellane and 1,2-bis(1,4-oxathian-2-ylmethyl)ditellane, indicating that the (1,4-oxathian-2-yl)methyl moiety can be constructed from this starting material. nih.gov
Ring Closure Strategies
The critical step in the synthesis of this compound is the formation of the heterocyclic ring. Various ring closure strategies have been developed for the synthesis of the 1,4-oxathiane core.
A significant strategy involves the cyclodehydration of substituted 2,2'-bis(hydroxyethyl) sulfides. The use of reagents like diethoxytriphenylphosphorane (DTPP) has been shown to be effective in promoting this cyclization. For example, the reaction of 2-hydroxypropyl 2-hydroxyethyl sulfide (B99878) with DTPP affords 2-methyl-1,4-oxathiane in high yield (80%). datapdf.comacs.org This method demonstrates good potential for synthesizing 2-substituted 1,4-oxathianes. The mechanism is believed to involve the initial phosphoranylation of the primary hydroxyl group, followed by intramolecular displacement. datapdf.com
Another approach involves the treatment of diallyl sulfide with aqueous mercuric salt solutions. This reaction proceeds via oxymercuration of one of the double bonds, followed by intramolecular attack of the resulting hydroxyl group on the mercurinium ion formed from the second double bond. Subsequent demercuration yields a substituted 1,4-oxathiane. londonmet.ac.uk
Novel Approaches and Enhanced Protocols
In line with the growing demand for more efficient and environmentally friendly chemical processes, research has been directed towards developing novel synthetic methods for heterocycles like this compound.
Green Chemistry Principles in Synthesis
The principles of green chemistry, which focus on reducing waste and using less hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. researchgate.netajprd.comjopir.insphinxsai.com While specific green synthetic routes for this compound are not extensively documented, the broader field of green heterocycle synthesis offers promising directions. researchgate.netajprd.comjopir.in The use of water as a solvent, biodegradable catalysts, and energy-efficient reaction conditions such as microwave irradiation are key areas of exploration. researchgate.netajprd.comjopir.in For the synthesis of sulfur-containing heterocycles, biocatalysis presents a particularly attractive green alternative, offering high selectivity and mild reaction conditions. nsf.gov
Catalytic Methodologies for Improved Yields
Catalysis plays a crucial role in enhancing the efficiency and yield of synthetic reactions. In the context of 1,4-oxathiane synthesis, catalytic methods are being explored to overcome the limitations of traditional approaches. For instance, iron(III)-catalyzed cyclization of substituted bis(2-hydroxyethyl) sulfones has been used to prepare cis-2,6-disubstituted-1,4-oxathiane 4,4-dioxides with high diastereoselectivity. mdpi.com
Catalytic hydrogenation is another important technique for improving yields and achieving specific transformations. While direct application to this compound synthesis is not detailed, catalytic hydrogenation is widely used for the saturation of heterocycles and can be a key step in multi-step syntheses to produce the desired saturated ring system with high efficiency. researchgate.netnih.govmdpi.comgoogle.com
Asymmetric Synthesis of Chiral Derivatives
Given that this compound possesses a chiral center at the 2-position, the development of asymmetric synthetic methods to produce enantiomerically pure forms is of significant interest. Asymmetric synthesis of chiral heterocycles is a rapidly advancing field. nih.govnsf.govresearchgate.net
One strategy involves the desymmetrization of prochiral or meso compounds. For example, the asymmetric desymmetrization of oxetanes using a chiral Brønsted acid catalyst has been successfully employed to synthesize chiral tetrahydrothiophenes and tetrahydrothiopyrans with excellent enantioselectivities. nih.govnsf.govresearchgate.net This approach, which involves the intramolecular opening of an oxetane (B1205548) by a sulfur nucleophile, could potentially be adapted for the synthesis of chiral 2-substituted 1,4-oxathianes.
Another approach is the use of chiral catalysts in ring-closing reactions. While ring-closing metathesis (RCM) is a powerful tool for the synthesis of unsaturated rings, its application in the asymmetric synthesis of 1,4-oxathianes is an area for further exploration. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgyoutube.comrsc.org The development of chiral catalysts that can control the stereochemistry during the formation of the 1,4-oxathiane ring would be a significant advancement.
Reaction Mechanism Elucidation in Synthesis
The formation of the this compound structure is predicated on key chemical transformations. Detailed mechanistic studies, often combining experimental evidence with computational analysis, have shed light on the intricate steps governing these synthetic routes. The predominant and most studied approach involves the electrophile-induced cyclization of a strategic precursor, 2-(allylsulfanyl)ethanol.
The synthesis of the "(1,4-oxathian-2-yl)methyl" core is notably achieved through the regioselective cyclization of 2-(allylsulfanyl)ethanol. This process is typically initiated by an electrophile, which activates the allyl group's double bond, making it susceptible to intramolecular nucleophilic attack by the hydroxyl group.
A plausible and extensively supported mechanism for this transformation involves the following key steps:
Electrophilic Activation: The reaction is initiated by the addition of an electrophile (E) to the double bond of 2-(allylsulfanyl)ethanol. Common electrophiles used in similar cyclizations include halonium ions (e.g., from I, Br, or N-halosuccinimides) or other sources of electrophilic species. This addition results in the formation of a cyclic intermediate, such as a halonium ion.
Intramolecular Nucleophilic Attack: The hydroxyl group of the 2-(allylsulfanyl)ethanol molecule then acts as an intramolecular nucleophile, attacking one of the carbon atoms of the activated double bond. This ring-closing step follows Baldwin's rules for ring closure, favoring a 6-membered ring formation. The attack typically proceeds in an anti-fashion relative to the electrophile, leading to a specific stereochemical outcome in the resulting 1,4-oxathiane ring.
Formation of the Halomethyl Intermediate: The cyclization event results in the formation of a 2-(halomethyl)-1,4-oxathiane intermediate. The nature of the halide depends on the electrophile used in the initial step.
Conversion to this compound: The final step to obtain this compound involves the nucleophilic substitution of the halide on the methyl group at the C-2 position with a hydroxyl group. This is typically achieved by hydrolysis or reaction with a hydroxide (B78521) source.
The following interactive table summarizes the key mechanistic steps and the intermediates involved in a typical electrophile-induced cyclization synthesis of this compound.
| Step | Description | Intermediate |
| 1 | Electrophilic attack of E (e.g., Br) on the C=C bond of 2-(allylsulfanyl)ethanol. | Bromonium ion intermediate. |
| 2 | Intramolecular attack of the hydroxyl group on the bromonium ion. | Transition state leading to the 1,4-oxathiane ring. |
| 3 | Ring closure to form the 2-(bromomethyl)-1,4-oxathiane. | Cationic intermediate, neutralized by the counter-ion. |
| 4 | Nucleophilic substitution of the bromide with a hydroxide ion. | This compound. |
The stereochemical outcome of the synthesis of this compound is of paramount importance, particularly for its potential applications where specific stereoisomers may exhibit distinct biological activities. The stereocontrol in the synthesis is primarily dictated during the intramolecular cyclization step.
The key factors influencing the stereochemistry of the final product include:
Stereochemistry of the Precursor: The presence of any pre-existing stereocenters in the 2-(allylsulfanyl)ethanol precursor can influence the facial selectivity of the electrophilic attack and the subsequent intramolecular cyclization, leading to diastereoselective formation of the 1,4-oxathiane ring.
Nature of the Electrophile: The size and nature of the electrophile can impact the stereochemical course of the reaction. Bulky electrophiles may favor the formation of one diastereomer over another due to steric hindrance.
Reaction Conditions: Solvent polarity, temperature, and the presence of additives can all play a role in the stereoselectivity of the cyclization. These factors can influence the stability of the transition states leading to different stereoisomers.
The anti-addition of the hydroxyl group and the electrophile across the double bond is a common feature in halonium ion-mediated cyclizations. This leads to a predictable trans relationship between the newly formed C-O bond and the C-E bond in the initial cyclized product. The subsequent substitution of the electrophile to introduce the hydroxyl group on the methyl side chain can proceed with either inversion or retention of configuration, depending on the mechanism of the substitution reaction (S1 or S2).
The table below illustrates the expected stereochemical outcomes based on the mechanism of the key cyclization step.
| Precursor Stereochemistry | Electrophile | Expected Major Diastereomer of Intermediate |
| Achiral | Br | Racemic mixture of trans-2-(bromomethyl)-1,4-oxathianes |
| Chiral (e.g., (R)-2-(allylsulfanyl)propan-1-ol) | I | Diastereomeric mixture, with the ratio dependent on facial selectivity |
Further research in this area is focused on the development of catalytic asymmetric methods to achieve high enantioselectivity in the synthesis of specific stereoisomers of this compound.
Chemical Reactivity and Transformations of 1,4 Oxathian 2 Yl Methanol
Reactions Involving the Hydroxyl Group
The primary alcohol functionality in (1,4-oxathian-2-yl)methanol is a key site for various chemical modifications, including esterification, etherification, oxidation, and the formation of other functionalized derivatives.
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is typically catalyzed by an acid, such as sulfuric acid, and proceeds by nucleophilic acyl substitution. For instance, the reaction with acetic anhydride in the presence of a base like pyridine would yield (1,4-oxathian-2-yl)methyl acetate. While specific studies on the esterification of this compound are not extensively documented, the general principles of Fischer esterification are applicable. The reaction is reversible and can be driven to completion by removing water from the reaction mixture.
Similarly, etherification can be achieved through reactions such as the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base, like sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. For example, reacting this compound with sodium hydride followed by methyl iodide would produce 2-(methoxymethyl)-1,4-oxathiane.
| Reaction Type | Reagents | Product | General Conditions |
| Esterification | Carboxylic Acid (e.g., Acetic Acid), Acid Catalyst (e.g., H₂SO₄) | (1,4-Oxathian-2-yl)methyl acetate | Heating |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | 2-(Methoxymethyl)-1,4-oxathiane | Anhydrous solvent |
Oxidation and Reduction Pathways
The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The use of mild oxidizing agents, such as pyridinium chlorochromate (PCC), would selectively oxidize the alcohol to 1,4-oxathiane-2-carbaldehyde. Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid, would lead to the formation of 1,4-oxathiane-2-carboxylic acid. The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis.
Conversely, while the hydroxyl group itself is not reducible, the corresponding aldehyde or carboxylic acid can be reduced back to the primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
| Transformation | Starting Material | Reagent | Product |
| Oxidation | This compound | Pyridinium Chlorochromate (PCC) | 1,4-Oxathiane-2-carbaldehyde |
| Oxidation | This compound | Potassium Permanganate (KMnO₄) | 1,4-Oxathiane-2-carboxylic acid |
| Reduction | 1,4-Oxathiane-2-carbaldehyde | Sodium Borohydride (NaBH₄) | This compound |
Formation of Functionalized Derivatives
The hydroxyl group can be converted into other functional groups to create a variety of derivatives. For example, treatment with thionyl chloride (SOCl₂) or a phosphorus halide can replace the hydroxyl group with a halogen, such as chlorine, to form 2-(chloromethyl)-1,4-oxathiane. This halide derivative can then serve as a substrate for various nucleophilic substitution reactions, further expanding the range of accessible compounds.
Transformations of the Oxathiane Ring System
The 1,4-oxathiane (B103149) ring, a six-membered heterocycle containing both sulfur and oxygen atoms, can also undergo several transformations, including ring-opening and functionalization reactions.
Ring-Opening Reactions
The 1,4-oxathiane ring is generally stable but can be cleaved under specific conditions. Ring-opening reactions often target the carbon-sulfur or carbon-oxygen bonds. For instance, treatment of 1,4-oxathiane S,S-dioxide with a base can lead to a ring-chain tautomerism, which can be trapped by alkoxides to yield sulfonyl-containing ethers researchgate.net. While specific examples with the 2-hydroxymethyl substituent are scarce, it is plausible that similar reactivity could be observed, potentially leading to linear compounds with both sulfur and oxygen functionalities. The presence of the hydroxymethyl group might influence the regioselectivity of the ring-opening.
Functionalization of the Ring System
The sulfur atom in the 1,4-oxathiane ring is susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide or a peroxy acid can convert the sulfide (B99878) to a sulfoxide (B87167) (1,4-oxathiane-4-oxide) and further to a sulfone (1,4-oxathiane-4,4-dioxide). This oxidation can significantly alter the electronic properties and reactivity of the ring.
Reactivity of the Sulfur Atom
The sulfur atom in the 1,4-oxathiane ring of this compound exhibits nucleophilic and redox properties characteristic of a thioether. It can readily undergo oxidation to form the corresponding sulfoxide and sulfone, and it can be alkylated to yield sulfonium salts.
Oxidation: The oxidation of the sulfur atom in 1,4-oxathiane derivatives is a common transformation. The parent 1,4-oxathiane can be oxidized to the corresponding sulfoxide using reagents such as calcium hypochlorite or sodium periodate. wikipedia.org Further oxidation leads to the formation of the sulfone. wikipedia.org For substituted derivatives like this compound, the presence of the hydroxymethyl group can influence the reaction's stereochemical outcome. The oxidation of sulfides is a critical industrial process for preparing sulfoxides and sulfones, which serve as key intermediates in the synthesis of various valuable chemical and biological products. bath.ac.uk
Alkylation: The sulfur atom can act as a nucleophile and react with alkyl halides. For instance, heating 1,4-oxathiane with ethyl iodide results in the formation of 4-ethyl-1,4-oxathianium iodide. wikipedia.org While specific studies on the alkylation of this compound are not widely documented, research on the alkylation of the related 1,4-oxathiane S,S-dioxide has been conducted. londonmet.ac.uk This suggests that the sulfur atom, particularly in its unoxidized state, would be susceptible to electrophilic attack by alkylating agents.
Complexation with Metals: The sulfur atom in the 1,4-oxathiane ring can also coordinate to metal centers, although this area is less explored for this compound itself. However, the synthesis of organotellurium compounds, such as trichloro(1,4-oxathian-2-ylmethyl)-λ⁴-tellane, has been reported, demonstrating the ability of the molecule to engage in reactions involving metalloids. researchgate.net
Stereoselective Transformations
The chiral center at the 2-position of the this compound ring, bearing the hydroxymethyl group, plays a crucial role in directing the stereochemical outcome of subsequent reactions. This allows for both diastereoselective and enantioselective transformations.
Diastereoselective Reactions
The existing stereocenter in this compound can influence the formation of new stereocenters, leading to diastereomeric products in unequal amounts. One notable example is the synthesis of 2,5-disubstituted-1,4-oxathiane S-oxides. In this process, the stereochemistry of the starting material directs the orientation of the incoming substituent and the oxidation of the sulfur atom, resulting in modest stereocontrol. mdpi.com The development of diastereoselective reactions is a significant area of research in organic synthesis, as it allows for the creation of complex molecules with defined three-dimensional structures. For instance, highly diastereoselective reactions have been observed in the reactions of chiral seven-membered-ring enolates. researchgate.net
Enantioselective Modifications
Enantioselective modifications aim to produce a single enantiomer of a chiral compound. This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions.
Use as a Chiral Auxiliary: While not extensively documented for this compound itself, similar heterocyclic structures are employed as chiral auxiliaries to control the stereochemistry of reactions. bath.ac.ukscielo.org.mx A chiral auxiliary is a temporary functional group that imparts its chirality to a prochiral substrate, guiding the stereochemical course of a reaction before being cleaved. wikipedia.orgresearchgate.net For example, oxathiane derivatives have been used as chiral auxiliaries in the synthesis of chiral α-hydroxy aldehydes with high diastereoselectivity. bath.ac.uk
Enzymatic Resolution: Enzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. nih.govresearchgate.net This method could potentially be applied to resolve racemic this compound, affording access to enantiomerically pure forms of the compound.
Below is a table summarizing the types of transformations discussed:
| Transformation Category | Specific Reaction | Reagents/Conditions | Product Type | Ref |
| Reactivity of the Sulfur Atom | Oxidation to Sulfoxide | Calcium hypochlorite, Sodium periodate | This compound 4-oxide | wikipedia.org |
| Oxidation to Sulfone | Further oxidation of sulfoxide | This compound 4,4-dioxide | wikipedia.org | |
| Alkylation | Ethyl iodide | 4-Ethyl-2-(hydroxymethyl)-1,4-oxathian-4-ium iodide | wikipedia.org | |
| Tellurium Complexation | Tellurium tetrachloride | Trichloro(1,4-oxathian-2-ylmethyl)-λ⁴-tellane | researchgate.net | |
| Stereoselective Transformations | Diastereoselective Synthesis | Tandem sulfoxide elimination-intramolecular sulfenic acid addition | 2,5-Disubstituted-1,4-oxathiane S-oxides | mdpi.com |
| Use as Chiral Auxiliary | Grignard reagents with oxathiane-derived ketones | Chiral α-hydroxy aldehydes | bath.ac.uk | |
| Enzymatic Resolution | Lipases, Acyl donor | Enantiomerically enriched this compound and its ester | nih.govresearchgate.net |
Derivatives and Analogues of 1,4 Oxathian 2 Yl Methanol
Synthesis of Substituted (1,4-oxathian-2-yl)methanol Derivatives
The synthesis of substituted this compound derivatives and related 1,4-oxathiane (B103149) structures has been achieved through several methodologies, allowing for the introduction of a variety of functional groups at different positions of the oxathiane ring.
One notable approach is a one-pot reaction involving nitromethane, isothiocyanates, and oxiranes in the presence of a base like potassium carbonate to yield functionalized 1,4-oxathianes. thieme-connect.com This method has been successful with a range of substituted oxiranes, providing good yields of the corresponding 1,4-oxathiane derivatives. thieme-connect.com For instance, the reaction of phenyl isothiocyanate with methyl- or phenyl-substituted oxiranes proceeds efficiently. thieme-connect.com
Another strategy involves the alkylation of 1,4-oxathiane S,S-dioxide to introduce substituents at the carbon atom adjacent to the sulfone group. londonmet.ac.uk Additionally, a ring synthesis approach can be employed to place substituents at the carbon atom alpha to the ring oxygen. londonmet.ac.uk Substituted oxathianes have also been synthesized from diallyl sulfide (B99878) through a process of oxymercuration followed by intramolecular nucleophilic attack and subsequent demercuration, yielding products such as bis-3,5-diiodomethyl-1,4-oxathiane. londonmet.ac.uk
The introduction of fluorine-containing substituents has been achieved by reacting ethyl γ,γ,γ-trifluoroacetoacetate with 2-mercaptoethanol (B42355) after a chlorination step, which results in the formation of hydroxyoxathianes. researchgate.net Furthermore, tellurium-containing derivatives, specifically trichloro(1,4-oxathian-2-ylmethyl)-λ⁴-tellane and 1,2-bis(1,4-oxathian-2-ylmethyl)ditellane, have been regioselectively synthesized from tellurium tetrachloride and 2-(allylsulfanyl)ethanol. researchgate.netcornell.edu
Patented methods also describe the synthesis of 3-substituted-1,4-oxathiane 4-oxides. One such method involves the reaction of a Grignard reagent with 3-chloro-1,4-oxathiane. google.com An alternative route is the reaction of a 2-(substituted-methylthio)-ethanol with formaldehyde. google.com The synthesis of 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides has been accomplished through the reaction of benzyl (B1604629) 1-alkynyl sulfones with aryl aldehydes under basic conditions. nih.govmdpi.com
| Derivative Name | Starting Materials | Reference |
|---|---|---|
| N-(6-methyl-1,4-oxathian-3-ylidene)benzenamine | Nitromethane, phenyl isothiocyanate, 2-methyloxirane | thieme-connect.com |
| bis-3,5-diiodomethyl-1,4-oxathiane | Diallyl sulfide, aqueous mercuric salt, iodine | londonmet.ac.uk |
| Trifluoromethyl dihydro-1,4-oxathiin ester | Ethyl γ,γ,γ-trifluoroacetoacetate, 2-mercaptoethanol | researchgate.net |
| 3-(3-pyridyl)-1,4-oxathiane 4-oxide | 2-(3-pyridylmethylthio)-ethanol, m-chloroperoxybenzoic acid | google.com |
| trichloro(1,4-oxathian-2-ylmethyl)-λ⁴-tellane | Tellurium tetrachloride, 2-(allylsulfanyl)ethanol | researchgate.netcornell.edu |
Structural Diversification Strategies
The structural diversification of the this compound core is centered on strategies that allow for the systematic modification of the parent structure to generate a library of analogues. These strategies are crucial for exploring the structure-activity relationships of these compounds.
A key strategy is the variation of starting materials in established synthetic routes. For example, in the one-pot synthesis of 1,4-oxathianes, employing a wide array of substituted oxiranes and isothiocyanates can lead to a diverse set of final products with different substituents on the oxathiane ring. thieme-connect.com This approach allows for the exploration of how different substitution patterns influence the properties of the molecule.
Another important diversification strategy is the targeted synthesis of derivatives with specific functionalities. This can be achieved through multi-step synthetic sequences. For instance, a ring synthesis approach allows for the introduction of substituents at specific positions, such as those adjacent to the ring oxygen. londonmet.ac.uk Similarly, the alkylation of a pre-formed 1,4-oxathiane S,S-dioxide ring system provides a direct method to introduce alkyl groups at the carbon alpha to the sulfone. londonmet.ac.uk
The development of synthetic methods for introducing heteroatoms other than oxygen and sulfur into the side chain, such as the synthesis of 1,4-oxathian-2-ylmethyltellanes, further expands the structural diversity of this class of compounds. researchgate.netcornell.edu Patent literature also reveals general methods for creating a variety of derivatives by reacting a common intermediate, like 3-chloro-1,4-oxathiane, with different Grignard reagents, thereby introducing a range of alkyl, phenyl, naphthyl, and heteroaromatic groups. google.com
Reactivity and Stability of Derivatives
The reactivity and stability of this compound derivatives are largely influenced by the nature of the substituents and the oxidation state of the sulfur atom. The 1,4-oxathiane ring itself can undergo several chemical transformations.
The sulfur atom in the 1,4-oxathiane ring is susceptible to oxidation. It can be oxidized to a sulfoxide (B87167) and further to a sulfone. wikipedia.org This transformation significantly alters the electronic properties and conformation of the ring. The reactivity of the ring carbons can also be exploited. For example, chlorination of 1,4-oxathiane can lead to the formation of 3-chloro-, 2,3-dichloro-, or 2,3,5,6-tetrachloro-1,4-oxathiane, depending on the reaction conditions, particularly the temperature. wikipedia.org
The sulfur atom can also act as a nucleophile. It reacts with halogens such as bromine and iodine, as well as with alkyl halides like ethyl iodide, to form positively charged oxathianium salts. wikipedia.org
The stability of certain derivatives can be a limiting factor in their synthesis and application. For instance, some substituted 1,4-oxathian-3-ones are known to be susceptible to hydrolysis, which is attributed to the ring strain arising from the geometric requirements of the ester functional group within the puckered ring system. londonmet.ac.uk Similarly, the synthesis of 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides can be complicated by their sensitivity to basic conditions, which can lead to the formation of undesired ring-opened by-products. nih.gov
Computational and Theoretical Studies of 1,4 Oxathian 2 Yl Methanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the electronic properties and reactivity of (1,4-oxathian-2-yl)methanol. These methods, particularly Density Functional Theory (DFT), offer a robust framework for analyzing the molecule's electronic structure and the behavior of its frontier molecular orbitals.
The electronic structure of this compound is characterized by the interplay of the electron-donating and withdrawing effects of the oxygen, sulfur, and hydroxyl functional groups. The oxygen and sulfur heteroatoms within the 1,4-oxathiane (B103149) ring, along with the oxygen of the hydroxymethyl group, possess lone pairs of electrons that significantly influence the molecule's electron density distribution.
Computational methods can be employed to calculate key electronic properties, providing a quantitative description of the molecule's electronic character. While specific values for this compound are not readily found in the literature, a representative table of calculated electronic properties for a similar heterocyclic compound is presented below to illustrate the nature of such data.
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Dipole Moment (Debye) | 2.15 | DFT/B3LYP/6-31G |
| Total Energy (Hartree) | -575.34 | DFT/B3LYP/6-31G |
| Mulliken Atomic Charges (e) | O1: -0.45, S4: -0.12, O(hydroxyl): -0.65 | DFT/B3LYP/6-31G* |
This table is illustrative and based on typical values for similar heterocyclic alcohols.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.
For this compound, the HOMO is expected to be localized primarily on the sulfur and oxygen atoms, reflecting their higher electron density and the presence of lone pairs. This suggests that these sites are the most susceptible to attack by electrophiles. Conversely, the LUMO is likely to be distributed over the C-S and C-O antibonding orbitals, indicating that these are the regions most likely to accept electrons from a nucleophile.
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally corresponds to higher reactivity. Computational studies on related 1,4-oxathiane derivatives can provide estimates for these energy levels.
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -8.95 | Primarily on S and O atoms |
| LUMO | 1.23 | Distributed over C-S and C-O antibonding orbitals |
| HOMO-LUMO Gap (eV) | 10.18 | - |
This table presents hypothetical yet representative FMO data for this compound based on general principles and data for analogous molecules.
Conformational Analysis and Energy Landscapes
The flexible six-membered ring of this compound can adopt several conformations, with the chair and twist-boat forms being the most significant. The presence of the hydroxymethyl substituent at the 2-position introduces additional conformational complexity.
Computational studies on the parent 1,4-oxathiane have shown that the chair conformation is the most stable. For this compound, two chair conformations are possible, with the hydroxymethyl group in either an axial or an equatorial position. It is generally predicted that the equatorial conformation will be more stable due to reduced steric hindrance.
In a computational study of 1,2-oxathiane, a related six-membered ring containing sulfur and oxygen, the chair conformation was also found to be the most stable. This supports the prediction that the chair form will dominate for 1,4-oxathianes as well.
The interconversion between different conformations, such as the chair-to-chair flip, proceeds through higher-energy transition states, often involving twist-boat or half-chair geometries. The energy barriers for these processes determine the flexibility of the ring system. Computational methods can be used to calculate these barriers. For instance, studies on similar heterocyclic systems have shown that the energy barrier for the chair-to-twist-boat interconversion can be in the range of 5-10 kcal/mol. A computational study on 1,2-oxathiane found the energy difference between the chair and a twist conformer to be significant, highlighting the stability of the chair form.
| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
|---|---|---|
| Chair (Equatorial) | 0.00 | C2-C3-S4-C5: 58.5 |
| Chair (Axial) | 1.5 - 2.5 | C2-C3-S4-C5: 59.1 |
| Twist-Boat | 5.0 - 6.0 | C2-C3-S4-C5: 35.2 |
The data in this table is an estimation based on conformational analysis of substituted cyclohexanes and related heterocycles.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is a valuable tool for investigating reaction mechanisms, allowing for the prediction of reaction pathways and the characterization of transition states. For reactions involving this compound, such as oxidation of the sulfur atom or reactions of the hydroxyl group, DFT calculations can provide detailed mechanistic insights.
A DFT study on the synthesis and breakdown of triaryl 1,4-oxathiins, which are related unsaturated analogs, has demonstrated the utility of computational methods in understanding reaction pathways. This study assessed various pathways, including cyclization and ring-opening reactions, and computationally characterized the intermediates and transition states involved. mdpi.com This approach can be applied to predict the mechanisms of reactions involving this compound. For example, in an oxidation reaction, the transition state for the approach of an oxidizing agent to the sulfur atom could be modeled to understand the stereochemical outcome of the reaction.
The analysis of the transition state structure provides information about the geometry of the activated complex and the energy barrier of the reaction. This information is crucial for understanding the kinetics and selectivity of chemical transformations.
Molecular Modeling and Simulation
Computational and theoretical chemistry serve as powerful tools for investigating the structural, energetic, and dynamic properties of molecules at an atomic level. While specific molecular modeling and simulation studies exclusively focused on "this compound" are not extensively documented in publicly available literature, a robust understanding of its behavior can be inferred from computational analyses of its parent heterocycle, 1,4-oxathiane, and its derivatives. These studies provide a foundational framework for predicting the conformational preferences, geometric parameters, and electronic properties of substituted 1,4-oxathianes.
Conformational Analysis and Quantum Chemical Calculations
The primary focus of computational studies on six-membered heterocyclic systems like 1,4-oxathiane is the determination of the most stable conformations and the energy barriers between them. The 1,4-oxathiane ring is flexible and can adopt several non-planar conformations, principally the chair, boat, and twist-boat forms. High-level ab initio and Density Functional Theory (DFT) calculations are the standard methods for these investigations. acs.org
For the parent 1,4-oxathiane, theoretical calculations consistently identify the chair conformation as the global energy minimum. The introduction of a substituent, such as the hydroxymethyl group in "this compound," complicates this landscape by creating diastereomeric chair conformations, depending on whether the substituent occupies an axial or equatorial position.
The relative stability of these conformers is dictated by a balance of steric hindrance and stereoelectronic effects. A computational analysis of "this compound" would typically involve:
Geometry Optimization: Calculating the lowest energy three-dimensional structure for each possible conformer (e.g., axial-chair, equatorial-chair).
Energy Calculations: Determining the relative energies of these optimized structures to predict the most stable conformer and the equilibrium population of each.
Transition State Searching: Identifying the energy barriers for conformational changes, such as the ring inversion from one chair form to another.
| Parameter | Axial Conformer | Equatorial Conformer |
| Relative Energy (kcal/mol) | Higher | Lower (Predicted) |
| Key Dihedral Angles (°) | C6-O1-C2-C3 | C6-O1-C2-C3 |
| O1-C2-C3-S4 | O1-C2-C3-S4 | |
| Intramolecular H-bond | Possible (O-H···O1) | Less Likely |
| Predicted Population (%) | Minor | Major |
| This interactive table presents hypothetical data for the axial and equatorial conformers of this compound to illustrate the typical outputs of a conformational analysis. The equatorial conformer is generally predicted to be more stable due to reduced steric hindrance. |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. An MD simulation of "this compound" would model the movements of every atom based on a classical force field, revealing how the molecule behaves in different environments (e.g., in a vacuum, in water, or interacting with a biological target).
Key insights from MD simulations would include:
Conformational Dynamics: Observing the transitions between different chair and boat conformations and the flexibility of the hydroxymethyl side chain.
Solvation Effects: Understanding how solvent molecules, particularly water, interact with the compound and influence its conformational preferences through hydrogen bonding.
Intermolecular Interactions: Simulating the interaction of "this compound" with other molecules, which is crucial for understanding its potential biological activity.
Although direct MD studies on this specific molecule are scarce, simulations of analogous molecules like 1,4-dioxane have been used to investigate their effects on biomembrane models, demonstrating how these heterocyclic compounds can alter membrane structure and fluidity. nih.gov Similar approaches could elucidate the interactions of "this compound" at a molecular level.
| Computational Method | Information Gained | Typical Application for this compound |
| Density Functional Theory (DFT) | Optimized geometries, relative energies, electronic properties (HOMO/LUMO) | Determining the most stable chair conformation (axial vs. equatorial substituent). mdpi.com |
| Ab Initio (e.g., G3, MP2) | Highly accurate energies, bond lengths, and angles. acs.org | Benchmarking the stability of conformers and calculating thermodynamic properties. acs.org |
| Molecular Dynamics (MD) | Trajectories of atomic motion over time, conformational flexibility, solvation. nih.gov | Simulating the ring-puckering motion and the rotational freedom of the -CH₂OH group in an aqueous solution. |
| This interactive table summarizes the common computational methods and their applications in studying molecules like this compound. Each method provides different but complementary information about the molecule's structure and behavior. |
Advanced Spectroscopic Characterization Techniques for Mechanistic and Structural Insights
Nuclear Magnetic Resonance Spectroscopy for Elucidating Reaction Pathways
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including heterocyclic systems like 1,4-oxathiane (B103149) derivatives. ipb.pt It provides critical data on the chemical environment, connectivity, and spatial arrangement of atoms.
The 1,4-oxathiane ring, similar to cyclohexane, is not planar and typically adopts a chair conformation. nih.gov This leads to the possibility of different stereoisomers and conformational dynamics, which can be investigated using Dynamic NMR (DNMR). DNMR studies involve acquiring spectra at variable temperatures to monitor changes in the molecule's structure and dynamics. nih.gov
For (1,4-oxathian-2-yl)methanol, the primary dynamic process of interest is the ring inversion between two chair conformers. This inversion would interchange the axial and equatorial positions of the substituents, including the hydroxymethyl group at the C-2 position. At room temperature, this inversion is typically fast on the NMR timescale, resulting in an averaged spectrum. However, by lowering the temperature, this process can be slowed down, allowing for the observation of distinct signals for each conformer.
The energy barrier for this inversion can be calculated from the coalescence temperature—the temperature at which the signals for the two conformers merge into a single broad peak. These thermodynamic parameters provide insight into the conformational stability and flexibility of the ring system. The equilibrium between the conformer with an axial hydroxymethyl group and the one with an equatorial group is influenced by steric and electronic factors, which can be quantified through DNMR. researchgate.net
| Parameter | Value | Description |
|---|---|---|
| Coalescence Temperature (Tc) | ~220-240 K | Temperature at which signals for axial and equatorial conformers merge. |
| ΔG‡ (Gibbs Free Energy of Activation) | ~40-45 kJ/mol | Energy barrier for the chair-to-chair ring inversion process. |
| Equilibrium Constant (Keq) at 298 K | > 1 | Favors the conformer with the equatorial hydroxymethyl group due to reduced steric hindrance. |
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the stereochemistry of complex molecules like this compound. emerypharma.com
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. emerypharma.com For this compound, COSY would reveal correlations between the proton at C-2 (H-2) and the adjacent methylene protons at C-3. It would also show coupling between the carbinol proton and the methylene protons of the hydroxymethyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. libretexts.org This allows for the direct assignment of each carbon signal based on the assignment of its attached proton. nanalysis.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information for stereochemical assignments. In the case of this compound, NOESY can determine the orientation of the hydroxymethyl group. If the group is in an equatorial position, the H-2 proton (which would be axial) would show NOE correlations to the other axial protons on the ring (e.g., at C-6 and C-3). Conversely, an axial hydroxymethyl group would result in different spatial correlations.
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (assuming equatorial -CH₂OH) |
|---|---|---|---|---|
| 2 | ~3.8-4.0 | ~78-82 | H-2 → C-3, C-6, -CH₂OH | H-2 (axial) ↔ H-6ax, H-3ax |
| 3 | ~2.8-3.0 (eq), ~2.6-2.8 (ax) | ~28-32 | H-3 → C-2, C-5 | H-3ax ↔ H-5ax |
| 5 | ~2.9-3.1 (eq), ~2.7-2.9 (ax) | ~25-29 | H-5 → C-3, C-6 | H-5ax ↔ H-3ax |
| 6 | ~4.0-4.2 (eq), ~3.6-3.8 (ax) | ~68-72 | H-6 → C-2, C-5 | H-6ax ↔ H-2ax |
| -CH₂OH | ~3.5-3.7 | ~63-67 | -CH₂OH → C-2 | -CH₂OH ↔ H-3eq, H-6eq |
Mass Spectrometry for Fragmentation Pattern Analysis in Mechanistic Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electron Ionization (EI) mass spectrometry, in particular, provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of the molecular ion of this compound would be governed by the presence of the two heteroatoms and the alcohol functional group. nsf.govnih.gov
Key fragmentation pathways for cyclic ethers and thioethers include:
Alpha-Cleavage: The initial ionization often occurs at one of the lone pair electrons on the oxygen or sulfur atoms. Subsequent cleavage of an adjacent carbon-carbon bond (α-cleavage) is a common and favorable fragmentation pathway. miamioh.edu
Loss of Substituents: The side chain can be cleaved. For this compound, the loss of the hydroxymethyl radical (•CH₂OH, 31 mass units) would be a significant fragmentation pathway, leading to a prominent peak at M-31.
Ring Cleavage: The 1,4-oxathiane ring can undergo fragmentation to produce characteristic ions. Cleavage can lead to the formation of smaller, stable radical cations. nih.gov For example, fragmentation could yield ions corresponding to thioethene or ethenol radical cations.
Analyzing these fragmentation patterns can help in identifying the compound and can be used in mechanistic studies to track the incorporation of isotopic labels or to identify intermediates in a reaction sequence.
| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |
|---|---|---|
| 134 | [C₅H₁₀O₂S]⁺• | Molecular Ion (M⁺•) |
| 103 | [C₄H₇OS]⁺ | Loss of •CH₂OH (M-31) via C-C bond cleavage |
| 104 | [C₄H₈OS]⁺• | Loss of CH₂O via rearrangement and cleavage |
| 87 | [C₃H₇S]⁺ | Ring cleavage and loss of C₂H₃O₂ |
| 73 | [C₃H₅O₂]⁺ | Ring cleavage and loss of C₂H₅S |
| 60 | [C₂H₄S]⁺• | Retro-hetero-Diels-Alder type fragmentation |
| 45 | [CH₂OH]⁺ | Cleavage of the exocyclic C-C bond |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Bonding Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. sigmaaldrich.com An analysis of the vibrational spectra of this compound provides a fingerprint for its identification and offers insights into its functional groups and bonding characteristics. nih.gov
The key vibrational modes for this compound include:
O-H Stretching: A strong, broad band in the IR spectrum, typically around 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.
C-H Stretching: Multiple bands in the 2850-3000 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methylene groups of the ring and the side chain.
C-O Stretching: The spectrum will feature C-O stretching vibrations from both the ether linkage within the ring and the primary alcohol. The C-O-C stretch of the ether typically appears in the 1070-1150 cm⁻¹ region, while the C-O stretch of the primary alcohol is found around 1050 cm⁻¹.
C-S Stretching: The C-S stretching vibration is typically weak in the IR spectrum and appears in the 600-800 cm⁻¹ region.
CH₂ Bending: Scissoring and wagging vibrations for the CH₂ groups appear in the 1400-1470 cm⁻¹ and 1250-1350 cm⁻¹ regions, respectively.
Raman spectroscopy can be particularly useful for observing the more symmetric vibrations and the C-S bond, which often gives a stronger signal in Raman than in IR. A detailed analysis of these vibrational modes, often aided by computational calculations, can confirm the presence of all functional groups and provide information about the molecular conformation. nih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|
| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad | Weak |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong | Strong |
| CH₂ Scissoring | 1400-1470 | Medium | Medium |
| C-O-C Stretch (Ether) | 1070-1150 | Strong | Medium |
| C-O Stretch (Alcohol) | 1000-1080 | Strong | Medium |
| C-S Stretch (Thioether) | 600-800 | Weak-Medium | Strong |
X-ray Crystallography for Detailed Solid-State Structure and Stereochemical Assignment
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous evidence for its molecular conformation, configuration, and intermolecular interactions.
The analysis would yield precise data on:
Conformation: It would confirm the preferred conformation of the 1,4-oxathiane ring, which is expected to be a chair form. The degree of puckering and any deviations from an ideal chair geometry would be precisely measured. mdpi.comresearchgate.net
Stereochemistry: The relative stereochemistry would be unequivocally established. It would show whether the hydroxymethyl substituent at the C-2 position is in an axial or equatorial orientation. mdpi.com
Bond Lengths and Angles: High-precision measurements of all bond lengths (C-C, C-O, C-S) and bond angles would be obtained. These data can be compared with theoretical calculations and data from related structures to understand the effects of substituents and heteroatoms on the ring geometry. mdpi.com
Intermolecular Interactions: The crystal packing would reveal any intermolecular interactions, such as hydrogen bonds involving the hydroxyl group. These interactions are crucial for understanding the physical properties of the compound in the solid state.
While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy.
| Parameter | Typical Value |
|---|---|
| C-S Bond Length | 1.80 - 1.83 Å |
| C-O Bond Length | 1.42 - 1.45 Å |
| C-C Bond Length | 1.51 - 1.54 Å |
| C-S-C Bond Angle | ~97-101° |
| C-O-C Bond Angle | ~110-114° |
| C-C-S Bond Angle | ~112-116° |
| C-C-O Bond Angle | ~108-112° |
Applications of 1,4 Oxathian 2 Yl Methanol in Chemical Synthesis and Materials Science
As a Chiral Auxiliary or Ligand Precursor
The inherent chirality of (1,4-oxathian-2-yl)methanol, stemming from the stereocenter at the 2-position of the oxathiane ring, positions it as a promising candidate for use as a chiral auxiliary or as a precursor for chiral ligands in asymmetric catalysis. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, after which they are removed. The hydroxyl group of this compound provides a convenient handle for attachment to substrates, for example, through esterification.
The presence of both oxygen and sulfur atoms in the oxathiane ring could allow for bidentate coordination to a metal center, a desirable feature for many chiral ligands. These heteroatoms can act as Lewis basic sites, influencing the electronic environment of a catalytic metal and thereby the stereochemical outcome of a reaction. While specific applications of this compound in this context are not yet widely reported, the development of chiral ligands from various molecular scaffolds is a very active area of research. The synthesis of novel phosphine-olefin ligands based on planar-chiral scaffolds, for instance, has demonstrated the potential of unique chiral environments in achieving high enantioselectivity in rhodium-catalyzed reactions. It is conceivable that derivatives of this compound could be developed into effective ligands for a range of asymmetric transformations.
Table 1: Potential Chiral Ligand Features of this compound Derivatives
| Feature | Description | Potential Advantage in Catalysis |
| Chiral Center | C2 of the oxathiane ring | Induces stereoselectivity in catalytic reactions. |
| Heteroatoms | Oxygen and Sulfur | Can act as coordinating atoms for metal catalysts. |
| Functional Handle | Hydroxymethyl group | Allows for straightforward modification and attachment to other molecular fragments to create diverse ligand structures. |
Role in the Synthesis of Complex Organic Molecules
This compound can serve as a versatile building block in the synthesis of more complex organic molecules. The 1,4-oxathiane (B103149) moiety itself is found in some biologically active compounds, and the ability to introduce this ring system with a defined stereochemistry is of significant interest. For instance, the 1,4-oxathiane core has been identified in molecules synthesized to act as estrogen receptors and for anti-viral activity mdpi.com.
The synthesis of 1,4-oxathian-2-ylmethyltellanes has been reported, which are organotellurium compounds with potential applications in organic synthesis researchgate.net. These compounds are synthesized from precursors that could be derived from this compound, highlighting its utility as a starting material for creating novel reagents and intermediates. The reactivity of the sulfur atom in the oxathiane ring, which can be oxidized to a sulfoxide (B87167) or a sulfone, provides further avenues for synthetic transformations wikipedia.org. These oxidized derivatives can participate in a variety of reactions, expanding the synthetic utility of the this compound scaffold.
Integration into Polymer Chemistry or Materials Research (Excluding Biological Polymers)
In the realm of materials science, the 1,4-oxathiane ring has been utilized in the study of nanomaterials. For example, 1,4-oxathiane (also known as 1,4-thioxane) has been used to investigate the growth and properties of vertically aligned zinc oxide (ZnO) nanowires sigmaaldrich.comsigmaaldrich.com. This suggests that derivatives such as this compound could be incorporated into polymers or surface coatings to modulate the properties of inorganic materials.
The primary alcohol function of this compound allows for its incorporation into polymer backbones or as pendant groups through esterification or etherification reactions. The resulting polymers would possess the unique properties of the oxathiane ring, such as its polarity and potential for coordination. Helically chiral polymers derived from achiral monomers have been shown to act as ligands for transition metals in asymmetric catalysis nih.gov. It is plausible that chiral monomers like this compound could be polymerized to create novel chiral polymers with applications in catalysis or as chiral stationary phases for chromatography.
Table 2: Potential Applications of this compound in Materials Science
| Application Area | Potential Role of this compound |
| Nanomaterials Synthesis | As a modifying agent or solvent in the growth of nanowires or other nanostructures. |
| Polymer Chemistry | As a chiral monomer for the synthesis of specialty polymers with unique optical or catalytic properties. |
| Surface Modification | For the functionalization of surfaces to alter their hydrophilicity, chemical reactivity, or interaction with other materials. |
Precursor for Agrochemical Research (Excluding Human/Animal Applications)
The 1,4-oxathiin ring system, a close structural relative of 1,4-oxathiane, is the core structure of several commercially important fungicides, such as carboxin and oxycarboxin mdpi.comnih.gov. These compounds act as systemic fungicides and are used as seed treatments. This established biological activity of related heterocyclic systems suggests that derivatives of 1,4-oxathiane, including those synthesized from this compound, could be valuable leads in the discovery of new agrochemicals.
The synthesis of novel 1,4-oxathiin-S,S-dioxides has been explored, demonstrating the ongoing interest in this class of compounds for their potential bioactivities mdpi.com. By using this compound as a chiral starting material, it may be possible to synthesize enantiomerically pure agrochemicals. This is of increasing importance in the agrochemical industry, as often only one enantiomer of a chiral pesticide is active, while the other may be inactive or have undesirable off-target effects. The development of stereoselective syntheses of agrochemicals is a key goal for producing more effective and environmentally benign crop protection agents.
Future Research Directions for 1,4 Oxathian 2 Yl Methanol
Development of More Efficient and Sustainable Synthetic Routes
The future synthesis of (1,4-oxathian-2-yl)methanol and its derivatives will likely be guided by the principles of green chemistry, aiming for methodologies that are not only efficient but also environmentally benign.
Biocatalysis: A significant area for future exploration is the use of enzymes to achieve the stereoselective synthesis of chiral this compound. The reduction of a suitable precursor, such as 1,4-oxathiane-2-carbaldehyde, using alcohol dehydrogenases (ADHs) from various microbial sources could provide access to enantiomerically pure forms of the target molecule. This approach offers mild reaction conditions and high selectivity, which are often challenging to achieve with traditional chemical methods. The table below outlines potential enzymatic approaches.
| Precursor | Enzyme Class | Potential Product | Key Advantages |
| 1,4-Oxathiane-2-carbaldehyde | Alcohol Dehydrogenase (ADH) | (R)- or (S)-(1,4-oxathian-2-yl)methanol | High enantioselectivity, mild conditions |
| Substituted 1,4-oxathian-2-ones | Lactone Reductase | Chiral substituted (1,4-oxathian-2-yl)methanols | Access to diverse chiral derivatives |
Flow Chemistry: Continuous flow synthesis offers a promising alternative to traditional batch processing for the preparation of this compound. Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, enhanced safety, and easier scalability. Future research could focus on developing a multi-step flow synthesis, potentially integrating in-line purification, to streamline the production of this compound.
Green Solvents and Catalysts: Moving away from hazardous organic solvents is a key tenet of sustainable chemistry. Future synthetic routes for this compound could explore the use of greener solvents like water, supercritical fluids, or bio-derived solvents. Additionally, the development of heterogeneous catalysts, which can be easily recovered and reused, would significantly improve the sustainability of the synthesis. For instance, solid-supported acid or base catalysts could be investigated for the key cyclization steps in the formation of the 1,4-oxathiane (B103149) ring.
Exploration of Novel Chemical Transformations
The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a sulfur atom capable of various oxidation states, opens the door to a wide range of chemical modifications.
Derivatization of the Hydroxymethyl Group: The primary alcohol functionality is a versatile handle for a multitude of transformations. Future research will undoubtedly explore:
Esterification and Etherification: To introduce a wide array of functional groups, altering the compound's physical and chemical properties.
Oxidation: Selective oxidation of the primary alcohol to an aldehyde or a carboxylic acid would provide access to a new family of 1,4-oxathiane derivatives with different reactivity profiles.
Substitution Reactions: Conversion of the hydroxyl group to a leaving group would enable the introduction of various nucleophiles, further expanding the chemical space of accessible derivatives.
Modifications at the Sulfur Atom: The sulfur atom in the 1,4-oxathiane ring is another key site for chemical manipulation.
Oxidation: Controlled oxidation of the sulfide (B99878) to the corresponding sulfoxide (B87167) or sulfone would significantly impact the polarity, solubility, and coordination properties of the molecule. These oxidized derivatives could exhibit interesting biological activities or serve as valuable intermediates.
Formation of Tellurium Derivatives: Building on the successful synthesis of 1,4-oxathian-2-ylmethyltellanes from related compounds, future work could explore the direct reaction of this compound or its derivatives with tellurium tetrachloride to create novel organotellurium compounds with potential applications in catalysis or materials science researchgate.net.
The following table summarizes potential novel transformations:
| Starting Material | Reagent/Condition | Potential Product | Research Focus |
| This compound | Oxidizing agent (e.g., PCC, DMP) | 1,4-Oxathiane-2-carbaldehyde | Access to new functional group |
| This compound | Oxidizing agent (e.g., H₂O₂, m-CPBA) | (1,4-oxathiane-4-oxide-2-yl)methanol | Modulation of electronic properties |
| This compound | Tellurium tetrachloride | Trichloro((1,4-oxathian-2-yl)methyl)tellane | Novel organochalcogen compounds |
Expansion into Advanced Materials Applications
The unique structural features of this compound make it an attractive building block for the development of advanced materials with tailored properties.
Sulfur-Containing Polymers: The presence of a sulfur atom in the heterocyclic ring suggests that polymers derived from this compound could exhibit high refractive indices, a desirable property for optical applications such as lenses and coatings. Future research could focus on the following areas:
Ring-Opening Polymerization (ROP): The 1,4-oxathiane ring, particularly after conversion to a suitable monomer, could undergo ROP to produce novel sulfur-containing polymers. The pendant hydroxymethyl group could serve as a site for cross-linking or further functionalization to fine-tune the material's properties.
Polycondensation and Polyaddition: The hydroxyl group of this compound can be utilized in polycondensation reactions with diacids or diisocyanates to create polyesters and polyurethanes, respectively. These polymers would incorporate the sulfur-containing heterocycle into the main chain, potentially imparting unique thermal and optical properties.
Ligands for Catalysis: The oxygen and sulfur atoms in the 1,4-oxathiane ring, along with the hydroxyl group, offer potential coordination sites for metal ions. Future work could investigate the synthesis of ligands derived from this compound and their application in homogeneous catalysis. The chirality of the molecule could also be exploited for the development of new asymmetric catalysts.
Theoretical Insights Driving Experimental Design
Computational chemistry is a powerful tool that can provide valuable insights into the structure, reactivity, and properties of molecules, thereby guiding experimental research.
Conformational Analysis: The 1,4-oxathiane ring can adopt various conformations, which can significantly influence the reactivity and properties of this compound. Density Functional Theory (DFT) calculations can be employed to determine the relative energies of different conformers and to understand the factors that govern their stability. This knowledge is crucial for designing selective reactions and for predicting the three-dimensional structure of polymers derived from this monomer.
Reaction Mechanism Studies: Theoretical calculations can be used to elucidate the mechanisms of known and novel reactions involving this compound. For instance, DFT studies could help in understanding the stereochemical outcome of biocatalytic reductions or in optimizing the conditions for ring-opening polymerization. A recent study on the synthesis of 1,4-oxathiins utilized DFT to understand the reaction pathways and intermediates, showcasing the power of this approach in heterocyclic chemistry mdpi.comresearchgate.net.
Prediction of Material Properties: Computational methods can be used to predict the properties of polymers derived from this compound before their synthesis. For example, DFT calculations can estimate the refractive index and other optical properties of sulfur-containing polymers, allowing for the in-silico design of materials with desired characteristics cjps.org. This predictive capability can significantly accelerate the discovery and development of new high-performance materials.
Q & A
Q. What are the established synthetic routes for (1,4-oxathian-2-yl)methanol, and what key reaction conditions influence yield?
Methodological Answer : Synthesis typically involves ring-closing strategies or functionalization of pre-existing heterocycles. For example, thiol-ene click chemistry or nucleophilic substitution reactions can construct the 1,4-oxathiane ring. A hydroxymethyl group is introduced via:
- Epoxide ring-opening : Reacting epoxide intermediates (e.g., glycidol derivatives) with thiols under basic conditions .
- Reductive amination : If the compound is part of a larger structure (e.g., purine derivatives), reductive amination of aldehydes with amines may anchor the hydroxymethyl group .
Critical conditions : Temperature (60–80°C for ring closure), solvent polarity (DMF or THF), and catalysts (e.g., BF₃·Et₂O for electrophilic activation). Yields drop below 40% if steric hindrance or competing side reactions (e.g., oxidation of thiols) occur.
Q. Which spectroscopic and computational methods are most reliable for characterizing this compound?
Methodological Answer :
- NMR : ¹H NMR resolves the diastereotopic protons on the oxathiane ring (δ 3.5–4.5 ppm) and hydroxymethyl group (δ 1.8–2.2 ppm for -OH). ¹³C NMR confirms ring carbons (C-S at ~70 ppm, C-O at ~85 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., m/z 237.282 for C₉H₁₁N₅OS) and fragmentation patterns (loss of -CH₂OH) .
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict vibrational modes (IR) and compare with experimental data. Discrepancies >5% suggest conformational flexibility .
Q. How does the hydroxymethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer : The -CH₂OH group enhances nucleophilicity at the sulfur atom due to inductive effects, enabling:
- Oxidation : Controlled oxidation with Jones reagent yields sulfoxide derivatives, critical for studying metabolic pathways .
- Protection/Deprotection : Silane protection (e.g., TBSCl) of the hydroxyl group prevents unwanted side reactions during ring functionalization .
Electrophilic reactivity : The sulfur atom undergoes alkylation with methyl iodide (SN2), but competing oxidation to sulfone occurs if peroxides are present .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?
Methodological Answer :
- Cross-validation : Use 2D NMR (COSY, HSQC) to assign ambiguous proton couplings. For example, vicinal coupling (J = 6–8 Hz) in the oxathiane ring may split signals .
- Isotopic Labeling : Introduce ¹³C or ²H labels to trace fragment origins in MS. A mismatch between predicted and observed m/z suggests impurities or tautomerism .
- Crystallography : X-ray diffraction resolves stereochemical ambiguities. If crystals fail to form, compare computational (DFT) and experimental IR spectra .
Q. What strategies optimize reaction conditions for this compound derivatives in asymmetric synthesis?
Methodological Answer :
- Chiral Catalysts : Use Jacobsen’s thiourea catalysts for enantioselective epoxide ring-opening (up to 90% ee) .
- Solvent Screening : Low-polarity solvents (toluene) favor stereochemical control, while DMSO increases racemization risk.
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent ratio to identify Pareto-optimal conditions. Response surface models predict yield/stereoselectivity trade-offs .
Q. How can computational models predict the biological activity of this compound analogs?
Methodological Answer :
- Molecular Docking : Simulate binding to purine receptors (e.g., adenosine A₂A) using AutoDock Vina. Score analogs based on binding affinity (ΔG < -8 kcal/mol suggests activity) .
- QSAR : Train models on toxicity data (e.g., PubChem assays) to correlate substituents with IC₅₀ values. Meta-learning algorithms flag hepatotoxicity risks from electron-withdrawing groups .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) >3 Å indicates poor target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
